MTX-211

Description

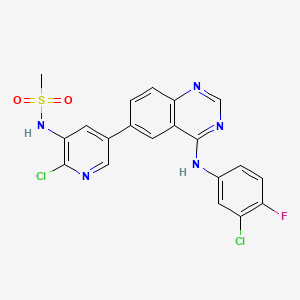

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2FN5O2S/c1-31(29,30)28-18-7-12(9-24-19(18)22)11-2-5-17-14(6-11)20(26-10-25-17)27-13-3-4-16(23)15(21)8-13/h2-10,28H,1H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYKCXXNIKKSBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(N=CC(=C1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MTX-211: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTX-211 is a novel small molecule inhibitor with a multifaceted mechanism of action, primarily characterized by its dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) signaling pathways.[1][2] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in bladder, pancreatic, and colorectal cancers.[2][3] A significant aspect of its anti-tumor activity in bladder cancer involves the modulation of intracellular glutathione (GSH) levels through the Keap1/NRF2/GCLM signaling axis, leading to increased reactive oxygen species (ROS), cell cycle arrest, and apoptosis.[3] Furthermore, this compound has shown synergistic effects when used in combination with MEK inhibitors in preclinical models of pancreatic and colorectal cancer.[2] This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: Dual EGFR and PI3K Inhibition

This compound functions as a potent antagonist of both EGFR and PI3K, two critical nodes in signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and growth.[1][2]

Quantitative Data: Inhibition of EGFR and PI3K/Akt Signaling

The inhibitory activity of this compound on the EGFR and PI3K/Akt pathways has been quantified in cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in suppressing the phosphorylation of key downstream effectors.

| Target Protein | Phosphorylation Site | Cell Line | IC50 (µM) | Reference |

| Akt | Threonine 308 | S1 | 2.72 ± 1.23 | [3] |

| Akt | Serine 473 | S1 | 1.50 ± 0.61 | [3] |

| EGFR | - | S1 | 6.64 ± 1.27 | [3] |

Induction of Oxidative Stress and Apoptosis in Bladder Cancer

In bladder cancer cells, a primary mechanism of this compound's anti-tumor effect is the induction of oxidative stress through the depletion of intracellular glutathione (GSH).[3] This is achieved by targeting the Keap1/NRF2/GCLM signaling pathway.[3]

Signaling Pathway: Keap1/NRF2/GCLM Axis

This compound facilitates the binding of Keap1 to NRF2, leading to the ubiquitinated degradation of NRF2.[3] The subsequent decrease in NRF2 levels results in the downregulation of Glutamate-Cysteine Ligase Modifier Subunit (GCLM), a crucial enzyme in GSH synthesis.[3] The depletion of GSH elevates intracellular reactive oxygen species (ROS), triggering apoptosis and cell cycle arrest.[3]

References

- 1. Frontiers | Elucidation of the mechanism of berberine against gastric mucosa injury in a rat model with chronic atrophic gastritis based on a combined strategy of multi-omics and molecular biology [frontiersin.org]

- 2. ABCG2 Mediates Resistance to the Dual EGFR and PI3K Inhibitor this compound in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

MTX-211: A Technical Guide to its Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTX-211 is a novel small molecule inhibitor targeting key signaling pathways implicated in cancer progression. As a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K), this compound presents a multi-faceted approach to cancer therapy. This technical guide provides an in-depth overview of the core signaling pathways inhibited by this compound, supported by quantitative data from preclinical studies and detailed experimental methodologies. The document focuses on the compound's impact on the Keap1/NRF2/GCLM axis in bladder cancer and explores its synergistic potential with other targeted therapies in pancreatic cancer. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction

Cancer is characterized by the dysregulation of cellular signaling pathways that control cell growth, proliferation, and survival. The EGFR and PI3K pathways are two of the most frequently activated signaling cascades in various human cancers, making them critical targets for therapeutic intervention. This compound has been developed as a dual inhibitor of both EGFR and PI3K, aiming to overcome the resistance mechanisms that can arise from the crosstalk and redundancy between these pathways.[1][2] Recent research has further elucidated a novel mechanism of action for this compound, demonstrating its ability to modulate intracellular redox homeostasis through the Keap1/NRF2/GCLM signaling pathway, particularly in the context of bladder cancer.[3][4] This guide will delve into the technical details of these inhibitory actions.

Core Signaling Pathway Inhibition

Dual Inhibition of EGFR and PI3K

This compound competitively inhibits the kinase activity of both EGFR and PI3K. By targeting these two critical nodes, this compound effectively blocks downstream signaling cascades that are essential for tumor cell proliferation and survival.

dot

Inhibition of the Keap1/NRF2/GCLM Signaling Pathway in Bladder Cancer

A significant finding in bladder cancer models is the ability of this compound to inhibit glutathione (GSH) synthesis via the Keap1/NRF2/GCLM signaling pathway.[3][4] Under normal conditions, Keap1 acts as a negative regulator of NRF2, a transcription factor that controls the expression of antioxidant genes, including Glutamate-Cysteine Ligase Modifier Subunit (GCLM). This compound has been shown to enhance the binding of Keap1 to NRF2, leading to the ubiquitination and subsequent degradation of NRF2.[3][4] This reduction in NRF2 levels results in the decreased expression of GCLM, a crucial enzyme in GSH biosynthesis. The depletion of intracellular GSH increases reactive oxygen species (ROS), leading to oxidative stress, apoptosis, and cell cycle arrest at the G0/G1 phase in bladder cancer cells.[3][4]

dot

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in S1 Cancer Cells [3]

| Parameter | Target | IC50 (µM) |

| Phosphorylation Inhibition | pT308 AKT | 2.72 ± 1.23 |

| Phosphorylation Inhibition | pS473 AKT | 1.50 ± 0.61 |

| Phosphorylation Inhibition | EGFR | 6.64 ± 1.27 |

Table 2: Cellular Effects of this compound in Bladder Cancer Cells [3][4]

| Effect | Cell Lines | Observation |

| Cell Viability | 5637, EJ | Time- and concentration-dependent inhibition |

| Apoptosis | 5637, EJ | Significant induction |

| Cell Cycle | 5637, EJ | Arrest at G0/G1 phase |

| GSH Levels | 5637, EJ | Significant decrease |

| ROS Levels | 5637, EJ | Significant increase |

Note: Specific quantitative data for tumor growth inhibition in xenograft models and pharmacokinetic data for this compound are not publicly available at this time.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed bladder cancer cells (5637 or EJ) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

dot

Western Blot Analysis

This protocol is used to detect specific proteins in a sample.

-

Cell Lysis: Lyse treated and untreated bladder cancer cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Keap1, NRF2, GCLM, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

dot

Co-Immunoprecipitation (Co-IP)

This protocol is used to study protein-protein interactions.

-

Cell Lysis: Lyse bladder cancer cells with a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody against Keap1 or NRF2 overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the interacting proteins.

dot

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Harvesting: Harvest treated and untreated cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (PI Staining)

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.

-

Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA.

-

PI Staining: Stain the cells with Propidium Iodide (PI).

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content, as measured by PI fluorescence intensity, allows for the quantification of cells in G0/G1, S, and G2/M phases.

Combination Therapy and Future Directions

Preclinical studies have suggested that this compound may have synergistic effects when combined with other targeted therapies. For instance, in pancreatic cancer models, the combination of this compound with a MEK inhibitor like trametinib has shown promise, although detailed quantitative data on this synergy is not yet widely available.[5] The rationale for this combination lies in the potential to simultaneously block parallel and downstream signaling pathways, thereby preventing compensatory activation and overcoming drug resistance.

Future research should focus on:

-

Conducting comprehensive in vivo studies to determine the efficacy and pharmacokinetic/pharmacodynamic profile of this compound in various cancer models.

-

Elucidating the precise molecular mechanisms underlying the synergistic effects of this compound in combination with other targeted agents.

-

Identifying predictive biomarkers to select patient populations most likely to respond to this compound-based therapies.

Conclusion

This compound is a promising dual inhibitor of EGFR and PI3K with a novel mechanism of action involving the modulation of the Keap1/NRF2/GCLM signaling pathway. Its ability to induce apoptosis and cell cycle arrest in cancer cells, particularly in bladder cancer, highlights its therapeutic potential. Further investigation into its synergistic effects in combination therapies and comprehensive preclinical and clinical evaluation are warranted to fully realize its clinical utility in the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular profiling of bladder cancer xenografts defines relevant molecular subtypes and provides a resource for biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrated molecular and pharmacological characterization of patient-derived xenografts from bladder and ureteral cancers identifies new potential therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trametinib potentiates anti-PD-1 efficacy in tumors established from chemotherapy-primed pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of MTX-211 in Bladder Cancer: A Technical Overview

For Immediate Release

NANCHANG, China – Researchers have elucidated the preclinical antitumor mechanism of MTX-211, a dual inhibitor of EGFR and PI3K, in bladder cancer. A recent study reveals that this compound exerts its effects by disrupting glutathione (GSH) metabolism through the Keap1/NRF2/GCLM signaling pathway, leading to cancer cell death.[1] This whitepaper provides an in-depth technical guide on the core preclinical findings, including quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and workflows.

Executive Summary

This compound demonstrates a significant time- and concentration-dependent inhibitory effect on the proliferation of bladder cancer cells.[1] The compound induces apoptosis and G0/G1 cell cycle arrest.[1] Mechanistically, this compound facilitates the binding of Keap1 to NRF2, promoting the ubiquitinated degradation of NRF2. This leads to the downregulation of GCLM, a crucial enzyme in GSH synthesis, resulting in increased reactive oxygen species (ROS) and subsequent cell death.[1] In vivo studies using xenograft models further confirmed the potent antitumor activity of this compound.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in bladder cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Bladder Cancer Cell Lines

| Cell Line | Treatment Time (h) | IC50 (µM) |

| 5637 | 48 | Data not available in abstract |

| EJ | 48 | Data not available in abstract |

| 5637 | 72 | Data not available in abstract |

| EJ | 72 | Data not available in abstract |

Note: Specific IC50 values were not available in the provided search results. The primary study indicates a concentration-dependent effect.

Table 2: Effect of this compound on Apoptosis in Bladder Cancer Cell Lines

| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |

| 5637 | Control | Data not available in abstract |

| 5637 | This compound | Data not available in abstract |

| EJ | Control | Data not available in abstract |

| EJ | This compound | Data not available in abstract |

Note: The primary study states that apoptosis was significantly induced, but specific percentages were not available in the provided search results.

Table 3: Effect of this compound on Cell Cycle Distribution in Bladder Cancer Cell Lines

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 5637 | Control | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| 5637 | This compound | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| EJ | Control | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| EJ | This compound | Data not available in abstract | Data not available in abstract | Data not available in abstract |

Note: The primary study indicates a significant G0/G1 cell cycle arrest, but specific percentages were not available in the provided search results.

Table 4: In Vivo Antitumor Efficacy of this compound in a Xenograft Model

| Treatment Group | Tumor Volume (mm³) | Tumor Weight (g) |

| Control | Data not available in abstract | Data not available in abstract |

| This compound | Data not available in abstract | Data not available in abstract |

Note: The primary study reports that this compound effectively suppressed the growth of xenograft tumors, but specific quantitative data on tumor volume and weight were not available in the provided search results.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Cell Culture and Reagents

Human bladder cancer cell lines, 5637 and EJ, were utilized. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

Cell Viability Assay

Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48 and 72 hours. Subsequently, CCK-8 solution was added to each well, and the absorbance was measured at 450 nm using a microplate reader.

Apoptosis Analysis

Apoptosis was quantified using flow cytometry with an Annexin V-FITC/PI apoptosis detection kit. After treatment with this compound, cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added, and the cells were analyzed by flow cytometry.

Cell Cycle Analysis

For cell cycle analysis, cells were treated with this compound, harvested, and fixed in 70% ethanol overnight at 4°C. The fixed cells were then washed with PBS and incubated with RNase A and PI. The DNA content was analyzed by flow cytometry to determine the cell cycle distribution.

Western Blotting

Total protein was extracted from treated cells, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked and then incubated with primary antibodies against Keap1, NRF2, GCLM, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

Total RNA was extracted from cells, and cDNA was synthesized using a reverse transcription kit. qRT-PCR was performed using a SYBR Green PCR kit on a real-time PCR system to determine the mRNA expression levels of GCLM, with GAPDH serving as the internal control.

Co-Immunoprecipitation (Co-IP)

Cell lysates were incubated with an anti-Keap1 antibody or control IgG overnight at 4°C. Protein A/G-agarose beads were then added, and the mixture was incubated for an additional 2 hours. The immunoprecipitates were washed, and the proteins were eluted and analyzed by Western blotting with an anti-NRF2 antibody.

In Vivo Xenograft Study

Male BALB/c nude mice were subcutaneously injected with 5637 cells. When tumors reached a palpable size, the mice were randomly assigned to a control group or an this compound treatment group. Tumor volume and body weight were measured regularly. At the end of the experiment, the mice were euthanized, and the tumors were excised, weighed, and photographed.

Visualizations

Signaling Pathway

Caption: this compound signaling pathway in bladder cancer cells.

Experimental Workflow: In Vitro Analysis

References

An In-depth Technical Guide on the Effects of Trametinib on Pancreatic Cancer Cell Lines

As the initial search for "MTX-211" in the context of pancreatic cancer did not yield specific scientific data, this guide will focus on a well-researched, exemplary targeted therapy to illustrate the requested in-depth technical format. We will use Trametinib (Mekinist) , a MEK inhibitor, as the subject of this guide. Trametinib is a relevant choice due to the frequent activation of the MAPK/ERK pathway (of which MEK is a key component) in pancreatic cancer, primarily through mutations in the KRAS oncogene.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational and research purposes only and does not constitute medical advice.

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and inherent resistance to conventional therapies. A hallmark of PDAC is the near-universal presence of activating mutations in the KRAS oncogene, leading to constitutive activation of downstream signaling cascades, most notably the MAPK/ERK pathway. This pathway is critical for cell proliferation, survival, and differentiation, making it a prime target for therapeutic intervention.

Trametinib (GSK1120212), an orally bioavailable, selective, allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), has demonstrated preclinical activity in various cancer models, including pancreatic cancer. This technical guide provides a comprehensive overview of the effects of Trametinib on pancreatic cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Trametinib across a panel of human pancreatic cancer cell lines, highlighting its cytostatic and cytotoxic effects.

Table 1: In Vitro Cell Viability (IC50) of Trametinib in Pancreatic Cancer Cell Lines

| Cell Line | KRAS Mutation Status | IC50 (nM) | Reference |

| PANC-1 | G12D | 10 - 50 | [FATE Therapeutics, 2013] |

| MiaPaCa-2 | G12C | 5 - 20 | [Jansen et al., 2014] |

| AsPC-1 | G12D | >1000 | [FATE Therapeutics, 2013] |

| BxPC-3 | Wild-Type | >1000 | [Jansen et al., 2014] |

| Capan-1 | G12V | 20 - 100 | [FATE Therapeutics, 2013] |

| HPAF-II | G12D | 1 - 10 | [Jansen et al., 2014] |

Table 2: Effects of Trametinib on Apoptosis and Cell Cycle in Pancreatic Cancer Cell Lines

| Cell Line | Treatment Concentration (nM) | % Apoptotic Cells (Annexin V+) | Cell Cycle Arrest | Reference |

| PANC-1 | 50 | ~15% | G1 Phase | [FATE Therapeutics, 2013] |

| MiaPaCa-2 | 20 | ~20% | G1 Phase | [Jansen et al., 2014] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the effects of Trametinib on pancreatic cancer cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Trametinib.

Protocol:

-

Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of Trametinib (e.g., 0.1 nM to 10 µM) for 72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a non-linear regression model.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by Trametinib.

Protocol:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with Trametinib at the desired concentrations for 48-72 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting

Objective: To assess the effect of Trametinib on protein expression and phosphorylation in the MAPK pathway.

Protocol:

-

Protein Extraction: Cells are treated with Trametinib, washed with cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-MEK, total MEK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

Trametinib's Mechanism of Action in KRAS-Mutant Pancreatic Cancer

Caption: Trametinib inhibits MEK1/2, blocking the MAPK/ERK signaling pathway downstream of mutant KRAS.

Experimental Workflow for In Vitro Drug Efficacy Testing

Caption: Workflow for evaluating the in vitro efficacy of Trametinib on pancreatic cancer cell lines.

Conclusion and Future Directions

Trametinib demonstrates significant anti-proliferative and pro-apoptotic effects in KRAS-mutant pancreatic cancer cell lines that are dependent on the MAPK/ERK signaling pathway. However, the development of resistance is a major clinical challenge. Future research should focus on:

-

Combination Therapies: Investigating Trametinib in combination with other targeted agents (e.g., PI3K/AKT/mTOR inhibitors) or chemotherapy to overcome resistance mechanisms.

-

Biomarker Discovery: Identifying predictive biomarkers beyond KRAS mutation status to better select patients who are likely to respond to MEK inhibition.

-

In Vivo Studies: Further characterizing the in vivo efficacy and safety of Trametinib in patient-derived xenograft (PDX) models of pancreatic cancer.

This technical guide provides a foundational understanding of the preclinical effects of Trametinib on pancreatic cancer cells, offering valuable insights for researchers and drug development professionals in the field.

The Role of MTX-211 (MTX-531) in KRAS-Mutant Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colorectal cancer (CRC) remains a significant global health challenge, with mutations in the KRAS oncogene present in approximately 40% of cases, rendering them resistant to standard anti-EGFR therapies.[1] MTX-211, and its successor compound MTX-531, developed by MEKanistic Therapeutics, represent a novel, first-in-class therapeutic strategy designed to overcome this resistance. These compounds are dual inhibitors of the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K). This dual-targeting approach is intended to simultaneously block two key signaling pathways that drive tumor growth and survival in KRAS-mutant colorectal cancer, offering a promising new avenue for this hard-to-treat patient population. Preclinical studies have demonstrated the potential of this strategy, showing significant anti-tumor activity and favorable tolerability. This technical guide provides a comprehensive overview of the available data on this compound/MTX-531, including its mechanism of action, preclinical efficacy, and the methodologies behind the key experiments.

Introduction: The Challenge of KRAS-Mutant Colorectal Cancer

KRAS is a central node in cellular signaling, cycling between an active GTP-bound and an inactive GDP-bound state. Oncogenic KRAS mutations lock the protein in a constitutively active state, leading to the relentless activation of downstream pro-survival and proliferative pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][2] This persistent signaling drives tumorigenesis and confers resistance to therapies targeting upstream regulators like EGFR.

This compound/MTX-531: A Dual-Targeting Approach

This compound was developed as a highly selective dual inhibitor of PI3K and EGFR kinases.[3] Its successor, MTX-531, builds on this foundation, exhibiting nanomolar potency against both targets.[4][5] The rationale behind this dual inhibition is to attack the KRAS oncogenic signaling network from two different angles simultaneously, potentially preventing the compensatory signaling that often leads to resistance with single-agent therapies.

Mechanism of Action

In KRAS-mutant tumors, while the MAPK pathway is constitutively active downstream of KRAS, tumor cells often remain dependent on signaling through the PI3K pathway, which can be activated by other receptor tyrosine kinases, including EGFR. By inhibiting both EGFR and PI3K, this compound/MTX-531 aims to shut down two critical inputs for tumor cell growth and survival.

Preclinical Efficacy of this compound/MTX-531

Preclinical proof-of-concept for this compound was established in a pilot mouse trial using primary xenograft models from six different patients with KRAS-mutant colorectal cancer.[3]

In Vitro Potency

While specific IC50 values for this compound in a broad panel of KRAS-mutant CRC cell lines are not publicly available, data for the advanced compound, MTX-531, demonstrate its high potency.

| Target | IC50 (nM) |

| EGFR | 14.7[4][5] |

| PI3K | 6.44[4][5] |

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

MEKanistic Therapeutics has reported significant anti-tumor activity in preclinical models. While specific tumor growth inhibition percentages for monotherapy in KRAS-mutant CRC models are not detailed, the combination with a MEK inhibitor showed remarkable results.

| Treatment | Objective Response Rate (ORR) | Tumor Models |

| MTX-531 + Trametinib (MEK inhibitor) | 100% | Multiple KRAS-mutant colorectal and pancreatic tumor models[4][5] |

| MTX-531 + Sotorasib (KRAS G12C inhibitor) | 100% | Multiple KRAS-mutant colorectal and pancreatic tumor models[4][5] |

A key finding from preclinical studies is that MTX-531 does not induce hyperglycemia, a common and dose-limiting side effect of other pan-PI3K inhibitors.[4][5][6] This suggests a potentially wider therapeutic window and better tolerability in clinical settings.

Experimental Protocols

While detailed, step-by-step protocols for the this compound/MTX-531 studies are proprietary, this section outlines the general methodologies typically employed in such preclinical evaluations.

Cell Line Proliferation Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

-

General Protocol:

-

KRAS-mutant colorectal cancer cell lines (e.g., those harboring G12D, G12V, G13D mutations) are seeded in 96-well plates.

-

After allowing the cells to adhere, they are treated with a serial dilution of this compound/MTX-531 for a specified period (typically 72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The results are normalized to untreated controls, and the IC50 is calculated using non-linear regression analysis.

-

Patient-Derived Xenograft (PDX) Model Studies

-

Objective: To evaluate the in vivo anti-tumor efficacy of the compound in a model that more closely recapitulates the heterogeneity of human tumors.

-

General Protocol:

-

Tumor fragments from colorectal cancer patients with confirmed KRAS mutations are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).[7]

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound/MTX-531 is administered orally at various doses and schedules. For combination studies, the second agent (e.g., trametinib) is administered according to its established protocol.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, tumors are excised for further analysis (e.g., histology, biomarker analysis).

-

Potential Mechanisms of Resistance

A study has identified that overexpression of the ATP-binding cassette (ABC) drug transporter ABCG2 can mediate resistance to this compound.[8] ABCG2 is a known multidrug resistance protein that can actively efflux various therapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.

Future Directions and Clinical Development

IND-enabling toxicology studies for MTX-531 are currently underway, sponsored by the National Cancer Institute's Experimental Therapeutics (NExT) Program.[4][9] This marks a critical step towards the initiation of first-in-human clinical trials. The promising preclinical data, particularly the high objective response rates in combination therapies and the favorable safety profile (lack of hyperglycemia), provide a strong rationale for the clinical investigation of MTX-531 in patients with KRAS-mutant colorectal cancer.

Conclusion

This compound and its successor MTX-531 represent a promising and rationally designed therapeutic strategy for KRAS-mutant colorectal cancer. By dually targeting EGFR and PI3K, these compounds have demonstrated significant preclinical activity, particularly in combination with other targeted agents, and a favorable safety profile. As MTX-531 progresses towards clinical evaluation, it holds the potential to offer a much-needed new treatment option for a patient population with historically poor prognoses. Continued research will be crucial to fully elucidate its clinical efficacy and identify predictive biomarkers for patient selection.

References

- 1. mdpi.com [mdpi.com]

- 2. thno.org [thno.org]

- 3. Development of this compound for the Treatment of KRAS Mutant Colorectal Cancer - Christopher Whitehead [grantome.com]

- 4. MEKanistic Therapeutics Inc.'s First-in-Class Dual EGFR and PI3K Investigational Therapy, MTX-531, Demonstrates Significant Tolerability and Durable Tumor Regressions in Preclinical Cancer Models — MEKanistic Therapeutics [mekanistic.com]

- 5. MEKanistic's MTX-531 Shows Promising Results in Preclinical Cancer Models [synapse.patsnap.com]

- 6. A dual-threat cancer drug takes aim at resistance mechanisms | Drug Discovery News [drugdiscoverynews.com]

- 7. Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First-in-class dual EGFR and PI3K inhibitor achieves maintained tumor regressions | BioWorld [bioworld.com]

- 9. MEKanistic Therapeutics First-in-Class Cancer Clinical Candidate Approved to Receive Continued Development Support through the NCI’s Experimental Therapeutics (NExT) Program — MEKanistic Therapeutics [mekanistic.com]

MTX-211: A Technical Guide to its Dual-Action Mechanism in Apoptosis Induction and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTX-211 is an innovative small molecule inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K) signaling pathways.[1][2][3] This dual inhibitory action positions this compound as a significant agent in oncology research, demonstrating potent anti-proliferative effects in various cancer models.[1][4] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound induces apoptosis and cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Dual Inhibition of EGFR and PI3K

This compound exerts its primary anti-tumor effects by concurrently blocking the EGFR and PI3K signaling pathways, both of which are critical for cell growth, proliferation, and survival.[1][2] By inhibiting these pathways, this compound effectively curtails downstream signaling cascades that promote oncogenesis.

In addition to its primary targets, this compound has been shown to inhibit the synthesis of reduced glutathione (GSH) in bladder cancer cells.[4][5] This leads to an increase in reactive oxygen species (ROS), ultimately triggering apoptosis and cell cycle arrest at the G0/G1 phase.[4][5]

A notable mechanism of resistance to this compound has been identified as the overexpression of the ATP-binding cassette (ABC) drug transporter ABCG2.[1] ABCG2 can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.[1]

This compound-Induced Apoptosis: Quantitative Analysis

Treatment with this compound has been demonstrated to significantly induce apoptosis in cancer cells. The following table summarizes the quantitative data from a study on S1 and S1-MI-80 (ABCG2-overexpressing) cancer cell lines.

| Cell Line | Treatment | Total Apoptotic Cells (%) |

| S1 | DMSO (Control) | 5% |

| S1 | This compound (20 µM) | 51% |

| S1-MI-80 | This compound (20 µM) | No significant increase |

| S1-MI-80 | This compound (20 µM) + Ko143 (1 µM) | 55% |

Data sourced from a study on ABCG2-mediated resistance.[1]

This compound-Induced Cell Cycle Arrest: Quantitative Analysis

This compound has been shown to induce cell cycle arrest at the G0/G1 phase in bladder cancer cells.[2][4] The table below presents the quantitative data on cell cycle distribution in 5637 and EJ bladder cancer cell lines following this compound treatment.

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 5637 | Control | 55.2% | 35.1% | 9.7% |

| 5637 | This compound | 75.3% | 15.2% | 9.5% |

| EJ | Control | 60.1% | 28.9% | 11.0% |

| EJ | This compound | 78.2% | 12.3% | 9.5% |

Data derived from a study on this compound's effects on bladder cancer.[2]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: this compound dual-inhibits EGFR and PI3K pathways.

Caption: this compound induces apoptosis via Keap1/NRF2 pathway.

Experimental Protocols

Apoptosis Assay via Annexin V/PI Staining

This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluence and treat with this compound or vehicle control for the specified time.

-

Harvest cells, including any floating cells from the supernatant, by centrifugation.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.

-

Interpretation:

-

Annexin V(-) / PI(-): Live cells

-

Annexin V(+) / PI(-): Early apoptotic cells

-

Annexin V(+) / PI(+): Late apoptotic/necrotic cells

-

Annexin V(-) / PI(+): Necrotic cells

-

-

Cell Cycle Analysis via Propidium Iodide Staining

This protocol outlines the procedure for analyzing cell cycle distribution using PI staining and flow cytometry.

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% Ethanol (ice-cold)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Fixation:

-

Harvest and wash cells with PBS.

-

Resuspend the cell pellet in 1 mL of PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Fix the cells at 4°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the PI fluorescence channel.

-

Gate on single cells to exclude doublets and aggregates.

-

The DNA histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

-

Experimental Workflow Diagram

Caption: Workflow for apoptosis and cell cycle analysis.

References

The Impact of MTX-211 on Glutathione Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of MTX-211, an epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) inhibitor, on glutathione (GSH) metabolism. The information presented herein is based on a comprehensive review of available scientific literature, with a focus on the molecular mechanisms and cellular consequences of this compound administration, particularly in the context of bladder cancer.

Executive Summary

This compound has been identified as a potent inhibitor of glutathione synthesis in bladder cancer cells.[1][2] This inhibitory action is primarily mediated through the Keap1/NRF2/GCLM signaling pathway.[1][2] By promoting the ubiquitinated degradation of NRF2, this compound leads to a downstream reduction in the expression of GCLM, a crucial enzyme in GSH synthesis.[1] The resulting depletion of intracellular GSH and a decrease in the GSH/GSSG ratio induce significant oxidative stress, leading to apoptosis and cell cycle arrest in cancer cells.[1] These findings highlight this compound as a promising therapeutic agent for cancers that exhibit a dependency on robust glutathione metabolism for survival and proliferation.

Quantitative Data on this compound's Effect on Glutathione Metabolism

The following tables summarize the quantitative effects of this compound on key parameters of glutathione metabolism in bladder cancer cell lines.

Note: Specific quantitative values from the primary research are not publicly available. The data presented is descriptive based on the findings reported in the cited literature.

Table 2.1: Effect of this compound on Intracellular Glutathione (GSH) Levels

| Cell Line | This compound Concentration | Observation | Reference |

| 5637 | Concentration-dependent | Significant decrease in GSH levels | [1] |

| EJ | Concentration-dependent | Significant decrease in GSH levels | [1] |

Table 2.2: Effect of this compound on the GSH/GSSG Ratio

| Cell Line | This compound Concentration | Observation | Reference |

| 5637 | Concentration-dependent | Significant decrease in the GSH/GSSG ratio | [1] |

| EJ | Concentration-dependent | Significant decrease in the GSH/GSSG ratio | [1] |

Table 2.3: Effect of this compound on Glutathione Metabolism-Related Gene Expression

| Gene | This compound Treatment | Observation | Reference |

| GCLM | Time and concentration-dependent | Significant decrease in both mRNA and protein expression | [1] |

| NRF2 | Time and concentration-dependent | Decrease in protein expression (due to degradation) | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow used to investigate its effects.

Caption: this compound signaling pathway affecting glutathione metabolism.

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Note: The following are generalized protocols based on standard laboratory techniques. Specific details such as antibody dilutions, primer sequences, and precise incubation times were not available in the reviewed literature and would need to be optimized for specific experimental conditions.

Cell Culture and this compound Treatment

Human bladder cancer cell lines, such as 5637 and EJ, are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded at a predetermined density and allowed to adhere overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at various concentrations for specified time periods. A vehicle control (DMSO) is run in parallel.

Western Blotting

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., NRF2, Keap1, GCLM, and a loading control like β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for the target gene (e.g., GCLM) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Intracellular GSH and GSH/GSSG Ratio Assay

-

Sample Preparation: Cells are harvested and lysed according to the manufacturer's instructions for a commercially available GSH/GSSG assay kit.

-

Assay Procedure: The assay is performed in a 96-well plate. The total glutathione and oxidized glutathione (GSSG) are measured.

-

Calculation: The concentration of reduced glutathione (GSH) is determined by subtracting the GSSG concentration from the total glutathione concentration. The GSH/GSSG ratio is then calculated.

Co-Immunoprecipitation (Co-IP)

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.

-

Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose beads and then incubated with a primary antibody against the protein of interest (e.g., Keap1) or a control IgG overnight at 4°C. Protein A/G agarose beads are then added to pull down the antibody-protein complexes.

-

Elution and Western Blotting: The immunoprecipitated complexes are washed and then eluted from the beads. The eluted proteins are then analyzed by Western blotting using an antibody against the suspected interacting protein (e.g., NRF2).

Conclusion

The available evidence strongly indicates that this compound disrupts glutathione metabolism in bladder cancer cells by targeting the Keap1/NRF2/GCLM signaling axis.[1][2] This mechanism of action, leading to increased oxidative stress and subsequent cell death, provides a strong rationale for the continued investigation of this compound as a potential therapeutic agent in oncology. Further research is warranted to elucidate the full spectrum of its effects and to explore its efficacy in in vivo models and clinical settings.

References

MTX-211 Target Discovery and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTX-211 is a novel small molecule inhibitor demonstrating significant potential in preclinical cancer models. This technical guide provides an in-depth overview of the discovery and validation of its molecular targets. This compound has been identified as a first-in-class dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K). Furthermore, it has been shown to modulate the Keap1/NRF2/GCLM signaling pathway, leading to depletion of intracellular glutathione. This guide will detail the experimental methodologies employed to elucidate these targets and validate the mechanism of action of this compound, present key quantitative data, and visualize the associated signaling pathways and experimental workflows.

Target Discovery and Identification

The initial identification of EGFR and PI3K as the primary targets of this compound was likely achieved through a combination of computational modeling and high-throughput screening methodologies.

Experimental Workflow: Target Identification

A probable workflow for the initial target discovery of a small molecule inhibitor like this compound would involve a multi-step process.

Target Validation: EGFR and PI3K Inhibition

Following the initial identification, rigorous experimental validation is crucial to confirm the inhibitory activity of this compound against EGFR and PI3K.

In Vitro Kinase Assays

Biochemical assays are employed to directly measure the inhibitory effect of this compound on the enzymatic activity of purified EGFR and PI3K.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Endpoint | IC50 (µM) | Reference |

| EGFR (phosphorylation) | Western Blot | p-EGFR | 6.64 ± 1.27 | [1] |

| PI3K (downstream p-AKT) | Western Blot | p-AKT (S473) | 1.50 ± 0.61 | [1] |

| PI3K (downstream p-AKT) | Western Blot | p-AKT (T308) | 2.72 ± 1.23 | [1] |

Cellular Assays: Inhibition of Downstream Signaling

Western blotting is a key technique to assess the impact of this compound on the phosphorylation status of EGFR and downstream effectors of the PI3K pathway, such as AKT, in cancer cell lines.

Experimental Protocol: Western Blot for Phospho-EGFR and Phospho-AKT

-

Cell Culture and Treatment: Plate cancer cells (e.g., S1 human colon adenocarcinoma cells) and allow them to adhere. Treat cells with varying concentrations of this compound for a specified duration (e.g., 2 hours). Stimulate with a growth factor like EGF (e.g., 50 ng/mL for 5 minutes) to induce receptor phosphorylation.

-

Lysis and Protein Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT (Ser473 and Thr308), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Secondary Target Pathway: Keap1/NRF2/GCLM Axis

In addition to its primary targets, this compound has been shown to affect the Keap1/NRF2/GCLM signaling pathway, which is a critical regulator of cellular antioxidant responses.

Mechanism of Action

This compound promotes the binding of Keap1 to NRF2, leading to the ubiquitination and subsequent proteasomal degradation of NRF2. This, in turn, downregulates the expression of NRF2 target genes, including Glutamate-Cysteine Ligase Modifier Subunit (GCLM), a key enzyme in glutathione (GSH) synthesis. The resulting depletion of GSH enhances cellular oxidative stress, contributing to the anti-tumor activity of this compound, particularly in bladder cancer.[2][3]

Experimental Protocol: Co-Immunoprecipitation of Keap1 and NRF2

-

Cell Treatment and Lysis: Treat bladder cancer cells (e.g., 5637 or EJ) with this compound for 48 hours. Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an anti-Keap1 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using an anti-NRF2 antibody to detect the co-precipitated NRF2.

Preclinical Efficacy

The anti-tumor activity of this compound has been evaluated in various cancer cell lines and in vivo xenograft models.

In Vitro Cell Viability

The cytotoxic effects of this compound are assessed using cell viability assays, such as the MTT or CellTiter-Glo assay, across a panel of cancer cell lines.

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vivo Tumor Growth Inhibition

The in vivo efficacy of this compound is evaluated in animal models, typically immunodeficient mice bearing human cancer cell line-derived xenografts.

Table 2: In Vivo Efficacy of this compound in a Bladder Cancer Xenograft Model

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| Nude Mice | T24 | This compound (10 mg/kg, intraperitoneally) | Significant decrease in tumor growth | [2] |

Experimental Protocol: Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., T24 bladder cancer cells) into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle control via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting). Calculate the tumor growth inhibition (TGI).

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound.

Conclusion

The comprehensive preclinical data strongly support the identification of this compound as a dual inhibitor of EGFR and PI3K. Its mechanism of action is further augmented by its ability to induce oxidative stress through the modulation of the Keap1/NRF2/GCLM pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and clinical development of this compound as a promising anti-cancer therapeutic. The provided visualizations of the signaling pathways offer a clear conceptual framework for understanding its molecular interactions. Further research is warranted to explore the full potential of this compound in various cancer types and in combination with other therapeutic agents.

References

- 1. Signaling through the Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Axis Is Responsible for Aerobic Glycolysis mediated by Glucose Transporter in Epidermal Growth Factor Receptor (EGFR)-mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Antitumor Effects of MTX-211: An In-depth Technical Guide on Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on the antitumor effects of MTX-211, a novel dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K) signaling pathways. This document summarizes key quantitative data, details experimental protocols from pivotal preclinical studies, and visualizes the compound's mechanism of action through signaling pathway diagrams.

Core Concepts and Mechanism of Action

This compound is a first-in-class small molecule designed to simultaneously target two critical pathways frequently dysregulated in cancer: the EGFR and PI3K pathways.[1][2] By inhibiting both, this compound aims to overcome the resistance mechanisms that can arise from the crosstalk between these signaling cascades.

In bladder cancer, a significant mechanism of action for this compound has been identified. The compound inhibits the synthesis of intracellular glutathione (GSH), a key antioxidant, by modulating the Keap1/NRF2/GCLM signaling pathway.[2] this compound promotes the ubiquitinated degradation of NRF2, a transcription factor that regulates the expression of antioxidant genes, including GCLM, which is crucial for GSH synthesis.[2] This reduction in GSH levels leads to an increase in reactive oxygen species (ROS), ultimately inducing cancer cell apoptosis and cell cycle arrest at the G0/G1 phase.[2]

Resistance to this compound has been linked to the overexpression of the ATP-binding cassette (ABC) drug transporter ABCG2, which can reduce the intracellular accumulation of the drug.[1]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from early-stage in vitro and in vivo studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound in Bladder Cancer Cell Lines

| Cell Line | Type | IC50 (µM) at 48h | IC50 (µM) at 72h |

| 5637 | Bladder Carcinoma | ~3 | ~1 |

| EJ | Bladder Carcinoma | ~10 | ~3 |

| UMUC3 | Bladder Carcinoma | ~30 | ~10 |

| SV-HUC-1 | Normal Human Urothelial | >100 | >100 |

Data extracted from Hu et al., 2023.[2]

Table 2: Effect of this compound on Apoptosis in Bladder Cancer Cell Lines

| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) |

| 5637 | Control | 0 | 5.2 |

| This compound | 3 | 25.8 | |

| EJ | Control | 0 | 4.1 |

| This compound | 10 | 21.5 |

Data represents the percentage of early and late apoptotic cells as determined by flow cytometry after 48h of treatment. Extracted from Hu et al., 2023.[2]

Table 3: Effect of this compound on Cell Cycle Distribution in Bladder Cancer Cell Lines

| Cell Line | Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 5637 | Control | 0 | 55.3 | 30.1 | 14.6 |

| This compound | 3 | 75.1 | 15.2 | 9.7 | |

| EJ | Control | 0 | 60.2 | 25.8 | 14.0 |

| This compound | 10 | 78.9 | 12.3 | 8.8 |

Data represents the percentage of cells in each phase of the cell cycle as determined by flow cytometry after 48h of treatment. Extracted from Hu et al., 2023.[2]

Table 4: In Vivo Antitumor Activity of this compound in a Bladder Cancer Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 10 mg/kg/day | ~60 |

Data from a nude mouse xenograft model with 5637 cells. Tumor growth inhibition was calculated at the end of the study (day 21). Extracted from Hu et al., 2023.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early-stage research of this compound.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Bladder cancer cells (5637, EJ, UMUC3) and normal control cells (SV-HUC-1) were seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured overnight.

-

Drug Treatment: Cells were treated with various concentrations of this compound (ranging from 0.03 to 100 µM) or DMSO as a vehicle control for 48 and 72 hours.

-

CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

-

Incubation: Plates were incubated for 2 hours at 37°C.

-

Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control. IC50 values were determined using a dose-response curve analysis.

Apoptosis Analysis by Flow Cytometry

-

Cell Treatment: 5637 and EJ cells were treated with this compound at their respective IC50 concentrations for 48 hours.

-

Cell Harvesting: Cells were harvested by trypsinization and washed with cold PBS.

-

Annexin V and Propidium Iodide (PI) Staining: Cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).

-

Incubation: Cells were incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Stained cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells were considered early apoptotic, and Annexin V-positive/PI-positive cells were considered late apoptotic.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: 5637 and EJ cells were treated with this compound at their respective IC50 concentrations for 48 hours.

-

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.

-

Staining: Fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

-

Incubation: Cells were incubated for 30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: Total protein was extracted from this compound-treated and control cells using RIPA lysis buffer.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against NRF2, Keap1, GCLM, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: The membrane was washed and incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Bladder Cancer Xenograft Model

-

Cell Implantation: 5 x 10⁶ 5637 bladder cancer cells were subcutaneously injected into the flank of nude mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Drug Administration: Mice were randomized into control (vehicle) and treatment groups. This compound was administered daily by oral gavage at a dose of 10 mg/kg.

-

Tumor Measurement: Tumor volume was measured every 3 days using a caliper.

-

Endpoint: After a predetermined period (e.g., 21 days), mice were euthanized, and tumors were excised and weighed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound dual inhibition of the EGFR/PI3K pathway.

Caption: this compound-mediated inhibition of GSH synthesis.

Caption: Preclinical evaluation workflow for this compound.

References

Methodological & Application

Application Notes: Determination of MTX-211 IC50 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTX-211 is a novel small molecule inhibitor targeting key pathways in cancer progression. Understanding its potency in various cancer cell lines is crucial for preclinical assessment and further drug development. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function. These application notes provide a comprehensive overview and detailed protocols for determining the IC50 of this compound in cancer cell lines.

Mechanism of Action of this compound

This compound is characterized as a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][2] The EGFR and PI3K signaling pathways are frequently dysregulated in various cancers, playing a pivotal role in cell proliferation, survival, and metastasis. By simultaneously targeting these two key nodes, this compound offers a multi-pronged approach to cancer therapy.

Recent studies have further elucidated a novel mechanism of action for this compound in bladder cancer. It has been shown to inhibit glutathione (GSH) synthesis through the Keap1/NRF2/GCLM signaling axis.[1] Specifically, this compound facilitates the binding of Keap1 to NRF2, leading to the ubiquitinated degradation of NRF2. This, in turn, downregulates the expression of GCLM, a crucial enzyme in GSH synthesis.[1] The resulting depletion of intracellular GSH enhances reactive oxygen species (ROS) levels, leading to cell cycle arrest, apoptosis, and a potent anti-proliferative effect in bladder cancer cells.[1]

Data Presentation: this compound IC50 Values

While research has demonstrated the time- and concentration-dependent inhibitory effects of this compound on cancer cells, a comprehensive, publicly available database of its IC50 values across a wide range of cancer cell lines is not yet established. The available data primarily focuses on bladder cancer cell lines.

It has been reported that this compound displays inhibitory effects on cancer cell proliferation across various origins, with IC50 values falling within the range of approximately 1–8 μM.[2] The following table summarizes the available qualitative and semi-quantitative data.

| Cell Line | Cancer Type | IC50 (µM) | Comments |

| 5637 | Bladder Carcinoma | Not explicitly stated | This compound shows a concentration-dependent inhibitory effect.[1] |

| EJ | Bladder Carcinoma | Not explicitly stated | This compound shows a concentration-dependent inhibitory effect.[1] |

| Various | Multiple Cancer Types | ~ 1 - 8 | General range of activity observed.[2] |

Note: The lack of specific IC50 values in the primary literature highlights the need for further public data on the potency of this compound in diverse cancer contexts. Researchers are encouraged to perform the described protocols to generate specific IC50 values for their cell lines of interest.

Experimental Protocols

This section provides a detailed protocol for determining the IC50 value of this compound in adherent cancer cell lines using a common cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol can be adapted for other colorimetric or fluorometric cell viability assays (e.g., MTS, XTT, CellTiter-Glo®).

Materials

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (stock solution prepared in a suitable solvent like DMSO)

-

MTT reagent (5 mg/mL in PBS, sterile filtered)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

-

Humidified incubator (37°C, 5% CO2)

Protocol for IC50 Determination using MTT Assay

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Preparation and Treatment:

-

Prepare a series of dilutions of this compound from the stock solution in complete cell culture medium. A suggested starting range, based on available data, is from 0.1 µM to 100 µM. A 2-fold or 3-fold serial dilution is recommended to generate a comprehensive dose-response curve.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

-

After 24 hours of cell attachment, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. Each concentration should be tested in triplicate.

-

-

Incubation:

-

Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours). The incubation time should be consistent across experiments.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R, or similar). The IC50 is the concentration of this compound that results in 50% cell viability.

-

Visualizations

Signaling Pathways and Experimental Workflow

Caption: this compound mechanism of action.

Caption: Experimental workflow for IC50 determination.

References

Application Note: Performing Cell Cycle Analysis after MTX-211 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

MTX-211 is a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) signaling pathways.[1][2][3] Dysregulation of these pathways is a common hallmark of cancer, making this compound a compound of interest in oncology research. Studies have shown that this compound can inhibit cancer cell proliferation in a time- and concentration-dependent manner.[1][2] Specifically, in bladder cancer cells, this compound has been observed to induce apoptosis and cause cell cycle arrest in the G0/G1 phase.[1][2] This effect is linked to the inhibition of glutathione (GSH) synthesis through the Keap1/NRF2/GCLM signaling axis, leading to an increase in reactive oxygen species (ROS).[1][2]

Analyzing the cell cycle distribution of a cell population following drug treatment is a critical step in characterizing the compound's mechanism of action. Flow cytometry is a powerful and widely used technique for this purpose.[4] The most common method involves staining DNA with a fluorescent dye, such as Propidium Iodide (PI), which intercalates into the DNA double helix.[5][6] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the discrimination and quantification of cells in the G0/G1, S (synthesis), and G2/M (mitosis) phases of the cell cycle.[6]

This application note provides a detailed protocol for performing cell cycle analysis on cells treated with this compound using PI staining and flow cytometry.

Principle of the Method